molecular formula C8H9F3N2O2S B2803580 N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845688-34-7

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2803580
CAS No.: 1845688-34-7
M. Wt: 254.23
InChI Key: YEYSBCNSUKMFHS-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide: is a chemical compound with the molecular formula C8H9F3N2O2S It is characterized by the presence of an amino group, a trifluoromethyl group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-5-(trifluoromethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or anilines.

Scientific Research Applications

Chemistry: N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its unique functional groups.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its trifluoromethyl group enhances its binding affinity to certain biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

  • N-[2-Amino-5-(trifluoromethyl)phenyl]sulfonamide
  • N-[2-Amino-5-(trifluoromethyl)phenyl]carboxamide
  • N-[2-Amino-5-(trifluoromethyl)phenyl]phosphonamide

Comparison: N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications. Its sulfonamide group provides antibacterial properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-amino-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSBCNSUKMFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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